molecular formula C11H12N2O2 B1425323 2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde CAS No. 943133-29-7

2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde

Cat. No. B1425323
CAS RN: 943133-29-7
M. Wt: 204.22 g/mol
InChI Key: LPDPDFHHZQNXOO-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and the types of bonds it contains. For example, a compound might be described as an organic compound with a specific molecular formula, containing carbon-carbon double bonds, or aromatic rings .


Synthesis Analysis

The synthesis of a compound refers to the methods used to create it in the laboratory. This often involves multiple steps, each with specific reagents and conditions . The yield and purity of the final product are also important considerations.


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule and the types of bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and studying the mechanism of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents .

Scientific Research Applications

  • Synthetic Applications : This compound serves as a starting material or intermediate in the synthesis of various complex molecules. For instance, it has been utilized in the synthesis of ferrocenyl-pyrazoles and ferrocenyl-pyrazolo derivatives, which have applications in various fields including materials science and pharmaceutical chemistry (López et al., 2004).

  • Development of Inhibitors : It has been used in the creation of potent inhibitors, such as 5α-reductase and aromatase inhibitors, derived from triazole derivatives. This highlights its potential use in medical research, particularly in the development of new therapeutic agents (El-Naggar et al., 2020).

  • Heterocyclic Chemistry : The compound plays a significant role in the field of heterocyclic chemistry, where it is used to create various pyrrole and pyridine derivatives. These derivatives have diverse applications, ranging from material science to pharmaceuticals (Clarke et al., 1985).

  • Fluorescent Materials : Research has explored its use in the development of fluorescent materials. For example, derivatives of this compound exhibit strong fluorescence in solutions, indicating potential applications in sensors, imaging, and materials science (Yan et al., 2018).

  • Antibacterial Agents : Some derivatives have shown promising results in antibacterial activity studies, suggesting potential applications in the development of new antibacterial agents (Panda et al., 2011).

  • Receptor Binding Studies : This compound has been used in the synthesis of molecules for receptor binding studies, indicating its use in pharmacological research, particularly in understanding receptor-ligand interactions (Guca, 2014).

  • Synthesis of Fused Heterocycles : It serves as a key intermediate in the synthesis of various fused heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals (El-Nabi, 2004).

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. This can involve binding to specific proteins or other biomolecules, and the biochemical effects of this binding .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. Material safety data sheets (MSDS) often provide this information .

Future Directions

Future directions could involve further studies on the compound’s properties or reactions, synthesis of related compounds, or investigation of its potential uses in areas such as medicine or materials science .

properties

IUPAC Name

2-(2-hydroxypropan-2-yl)pyrazolo[1,5-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-11(2,15)10-8(7-14)9-5-3-4-6-13(9)12-10/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDPDFHHZQNXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NN2C=CC=CC2=C1C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723424
Record name 2-(2-Hydroxypropan-2-yl)pyrazolo[1,5-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde

CAS RN

943133-29-7
Record name 2-(2-Hydroxypropan-2-yl)pyrazolo[1,5-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(3-hydroxymethyl-pyrazolo[1,5-a]pyridin-2-yl)-propan-2-ol (1.8 g, 7.42 mmol) in tetrahydrofuran (60 mL) under nitrogen atmosphere was added manganese (IV) oxide (5.22 g, 60 mmol) and the mixture was heated to 65° C. for 40 h. The mixture was filtered through a Celite pad, which was washed with excess dichloromethane. The filtrates were combined and concentrated in vacuo and the residue was purified via silica gel column chromatography (0-40% ethyl acetate in heptane) to give the title compound (1.01 g, 4.95 mmol, 67% yield) as a light yellow solid.
Name
2-(3-hydroxymethyl-pyrazolo[1,5-a]pyridin-2-yl)-propan-2-ol
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.22 g
Type
catalyst
Reaction Step One
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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